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Introduction:

Alpha-hydroxyisocaproic acid (HICA), also known as leucic acid, is a metabolite of the

branched-chain amino acid leucine.[1][2][3] It is emerging as a potential nutritional supplement

for athletes and individuals engaged in intense physical training.[1][2] Research suggests that

HICA may possess anti-catabolic properties, potentially aiding in the preservation and growth

of muscle mass, as well as reducing symptoms of delayed onset muscle soreness (DOMS).[2]

[4][5] This document provides a detailed overview of the current research on HICA, including

quantitative data from key studies, experimental protocols, and proposed physiological

mechanisms of action.

Mechanism of Action:

HICA is an end-product of leucine metabolism in human tissues, including muscle.[4][6][7]

While the precise mechanisms of its action are still under investigation, it is believed to exert its

effects primarily through anti-catabolic pathways, inhibiting muscle protein breakdown.[2][5][8]

One proposed mechanism is the inhibition of metalloproteinase enzymes, which are involved in

the degradation of connective and protein tissues.[4][8] As a metabolite of leucine, which is a

known activator of the mechanistic target of rapamycin (mTOR) pathway that stimulates muscle

protein synthesis, it is hypothesized that HICA may also influence this pathway.[5][9] However,
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research on HICA's direct impact on muscle protein synthesis has yielded conflicting results,

with some studies suggesting it may not directly increase synthesis but rather attenuate protein

degradation.[10][11]

Quantitative Data from Clinical Trials
A key study by Mero et al. (2010) investigated the effects of HICA supplementation in male

soccer players. The following tables summarize the primary findings of this research.

Table 1: Effects of HICA Supplementation on Body Composition

Parameter HICA Group (n=8)
Placebo Group
(n=7)

p-value

Change in Body

Weight (kg)
+0.3 ± 0.1 -0.1 ± 0.1 < 0.005

Change in Whole

Lean Body Mass (kg)
+0.4 ± 0.2 -0.1 ± 0.2 < 0.05

Change in Lean Body

Mass of Lower

Extremities (g)

+400 -150 < 0.01

Change in Fat Mass

(kg)
No significant change No significant change NS

Data extracted from Mero et al. (2010).[4][6][7]

Table 2: Effects of HICA Supplementation on Delayed Onset Muscle Soreness (DOMS)

Time Point
HICA Group (Mean
DOMS Score)

Placebo Group
(Mean DOMS
Score)

p-value

Week 4 1.4 ± 0.3 1.8 ± 0.2 < 0.05
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Data extracted from Mero et al. (2010).[4][7] DOMS was assessed on a scale, though the

specifics of the scale are not detailed in the abstract.

It is important to note that a more recent 2019 study published in Medicine & Science in Sports

& Exercise found that HICA supplementation did not improve muscle growth or strength in

young adult men undergoing resistance training.[12][13] This highlights the need for further

research to clarify the efficacy of HICA in different populations and training contexts.

Experimental Protocols
The following is a detailed description of the methodology employed in the key clinical trial

investigating HICA.

Experimental Protocol: Mero et al. (2010)

Study Design: A 4-week, double-blind, placebo-controlled study.[4][6][7]

Participants: Fifteen healthy male soccer players (age 22.1 ± 3.9 years).[4][6][7]

Intervention:

HICA Group (n=8): Received 583 mg of the sodium salt of HICA (equivalent to 500 mg of

HICA) three times a day (totaling 1.5 g of HICA daily).[4][6][7] The supplement was mixed

with a liquid.

Placebo Group (n=7): Received 650 mg of maltodextrin three times a day, also mixed with

a liquid.[4][6][7]

Training Regimen: Participants engaged in an intensive training period consisting of:

3-4 soccer practices per week.[4][6][7]

1-2 strength training sessions per week.[4][6][7]

One soccer game per week.[4][6][7]

Data Collection:
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Body Composition: Assessed using dual-energy X-ray absorptiometry (DXA) before and

after the 4-week intervention.[4][6][7]

Delayed Onset Muscle Soreness (DOMS): Participants kept diaries to record symptoms of

DOMS.[4][6][7]

Physical Performance: Muscle strength and running velocity were measured using field

tests.[4][7]

Dietary Intake: Participants maintained food diaries. Their average protein intake was

reported to be 1.6 - 1.7 g/kg/day.[4]
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Experimental Workflow from Mero et al. (2010).
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Current research, primarily from a key 2010 study, suggests that HICA supplementation at a

dosage of 1.5g per day may lead to small increases in lean body mass and a reduction in

delayed onset muscle soreness in athletes undergoing intensive training.[4][6][7] The proposed

anti-catabolic effects of HICA are a promising area for sports nutrition. However, the existing

body of evidence is limited, and more recent research has questioned its efficacy in promoting

muscle growth and strength gains.[1][2][12][13]

For researchers, scientists, and drug development professionals, further investigation is

warranted to:

Elucidate the precise molecular mechanisms of HICA's action, particularly its influence on

the mTOR pathway and other signaling cascades related to muscle protein turnover.

Conduct larger, long-term clinical trials across diverse populations, including female athletes

and individuals with varying training experience.

Determine optimal dosing strategies and timing of supplementation in relation to exercise.

Investigate the potential synergistic effects of HICA when combined with other nutritional

supplements.

In summary, while HICA shows potential as a sports nutrition supplement, more robust

scientific evidence is required to definitively establish its benefits and optimal application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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